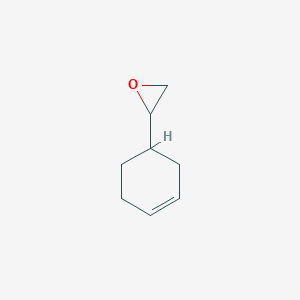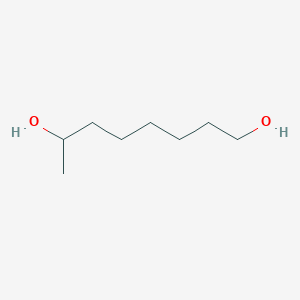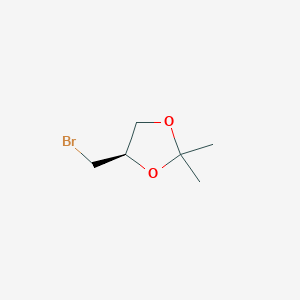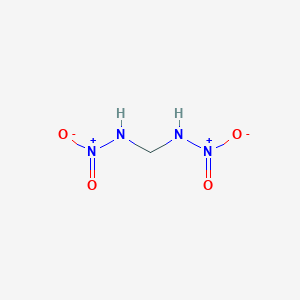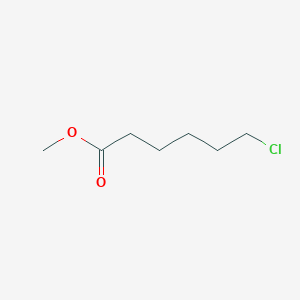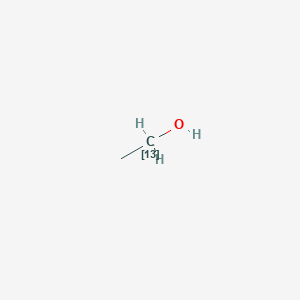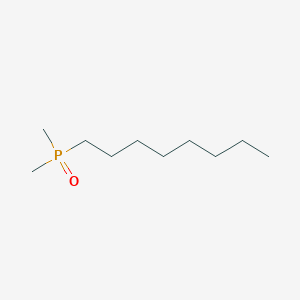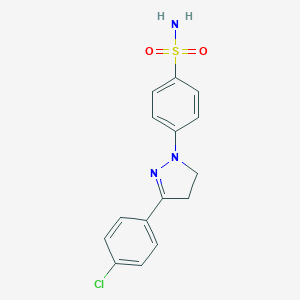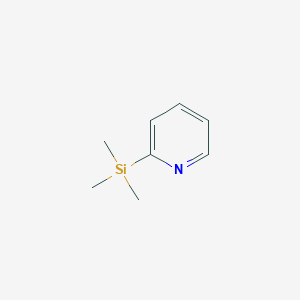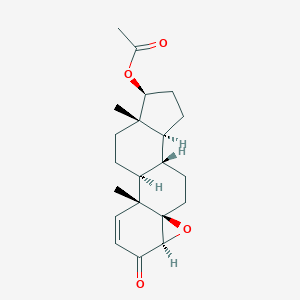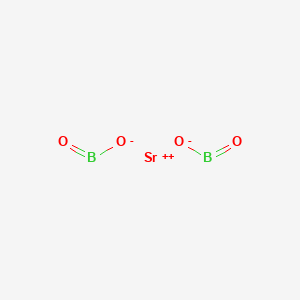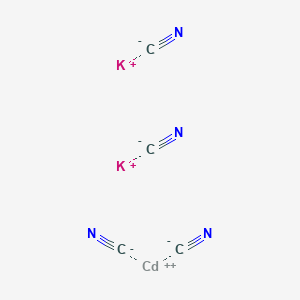
Dipotassium;cadmium(2+);tetracyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;cadmium(2+);tetracyanide, also known as Cadmium dipotassium tetracyanide, is a compound with the molecular formula C4CdK2N4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Dipotassium;cadmium(2+);tetracyanide is represented by the formula C4CdK2N4 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Dipotassium;cadmium(2+);tetracyanide has a molecular weight of 294.68 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Applications De Recherche Scientifique
Comprehensive Analysis of Dipotassium Cadmium Tetracyanide Applications
Dipotassium cadmium tetracyanide is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:
Electrochemistry: In electrochemistry, dipotassium cadmium tetracyanide can be used to study the fundamental aspects of cadmium plating chemistry. This includes investigating electrode performance characteristics such as low polarization, long lifespan, and exceptional plating efficiency . The compound’s suitable Cd^2+/Cd redox potential and high resistance to hydrogen evolution make it an excellent candidate for high-energy, high-rate, and long-cycling cadmium batteries .
Environmental Science: The compound’s role in environmental science could be pivotal in understanding the mitigation of heavy metal stress in plants. Research indicates that the presence of potassium and cadmium influences the antioxidant system of plants under cadmium stress . This could lead to the development of strategies to enhance plant growth and resistance to heavy metal toxicity.
Mécanisme D'action
Cadmium (Cd²⁺) is highly toxic to nearly all living organisms, including plants. It causes toxicity by unnecessarily augmenting reactive oxygen species (ROS) that target essential molecules and fundamental processes in plants . The mechanism of Cd-induced nephrotoxicity is not yet fully understood .
Safety and Hazards
Propriétés
IUPAC Name |
dipotassium;cadmium(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFARPFBUUDQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CdK2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;cadmium(2+);tetracyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

